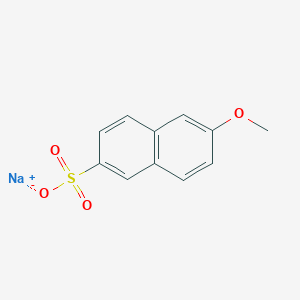

Sodium 6-methoxynaphthalene-2-sulfonate

Description

Significance and Research Trajectories of Naphthalene (B1677914) Sulfonates in Organic Chemistry

Naphthalene sulfonates are a class of organic compounds derived from naphthalene, a bicyclic aromatic hydrocarbon, by the attachment of one or more sulfonic acid groups. greenagrochem.com These compounds are notable for their amphiphilic nature, possessing both a hydrophobic naphthalene ring system and a hydrophilic sulfonate group. This dual characteristic imparts significant surface-active properties, making them valuable as surfactants, dispersants, and wetting agents in numerous industrial and research applications. greenagrochem.comatamanchemicals.com

The synthesis of naphthalene sulfonates typically involves the sulfonation of naphthalene using sulfuric acid. greenagrochem.com The position of the sulfonate group on the naphthalene ring can be controlled by reaction conditions, leading to different isomers with distinct properties. For instance, naphthalene-2-sulfonic acid is prepared by sulfonating naphthalene under conditions that favor the formation of the more stable 2-isomer. wikipedia.org

Research into naphthalene sulfonates has explored their diverse applications. A significant area of investigation has been their use as superplasticizers in concrete, where they improve flowability and strength. atamanchemicals.comwikipedia.orgatamanchemicals.com In the textile industry, they serve as dispersing and leveling agents for dyes. atamanchemicals.com Furthermore, certain naphthalene sulfonate derivatives have been studied for their potential in other areas, including as intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.orgnih.gov The biodegradation of these compounds is also a subject of research, with some studies focusing on the ability of microorganisms to metabolize them. nih.gov

Overview of Methoxynaphthalene Derivatives in Advanced Chemical Sciences and Their Academic Relevance

Methoxynaphthalene derivatives are a class of compounds characterized by a naphthalene ring substituted with at least one methoxy (B1213986) group (-OCH3). The presence of the methoxy group, an electron-donating group, influences the electronic properties of the naphthalene system and can direct further chemical modifications.

A prominent example of a methoxynaphthalene derivative is 2-methoxynaphthalene (B124790), which serves as a precursor in the synthesis of various other compounds. thermofisher.compatsnap.com For instance, it can be used to synthesize 2-acetyl-6-methoxynaphthalene, a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). orgsyn.orggoogle.com The synthesis of Naproxen itself involves the conversion of this ketone intermediate into the final propionic acid derivative. nih.gov

The academic relevance of methoxynaphthalene derivatives extends to medicinal chemistry, where they have been investigated for various biological activities. Research has explored their potential as anti-inflammatory agents and anticancer agents. nih.govresearchgate.net For example, novel 6-methoxynaphthalene derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. researchgate.net These studies often involve molecular modeling and docking to understand the interaction of these compounds with biological targets. researchgate.net

Furthermore, methoxynaphthalene derivatives are utilized in synthetic organic chemistry as building blocks for more complex molecules. Their reactivity and structural features make them valuable starting materials in multi-step syntheses. orgsyn.orgacs.org

Interactive Data Tables

Table 1: Properties of Naphthalene Sulfonate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Sodium Naphthalene Sulfonate | C₁₀H₇NaO₃S | 230.22 | Anionic surfactant, highly soluble in water. greenagrochem.com |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 | Colorless, water-soluble solid. wikipedia.org |

| Sodium 6-hydroxynaphthalene-2-sulfonate | C₁₀H₇NaO₄S | 246.22 | Used as a coupling component for dyes. chemicalbook.comevitachem.com |

| 6-Methoxynaphthalene-2-sulfonamide | C₁₁H₁₁NO₃S | 237.28 | A sulfonamide derivative of methoxynaphthalene. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H9NaO4S |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

sodium;6-methoxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C11H10O4S.Na/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

KATWGOIXXDLFBD-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium 6 Methoxynaphthalene 2 Sulfonate and Its Derivatives

Strategic Approaches to Aryl Sulfonate Synthesis

The introduction of a sulfonate group onto an aromatic ring is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this, each with its own advantages and limitations.

Conventional Synthetic Pathways for Sulfonates from Precursors

The traditional approach to the synthesis of aryl sulfonates often involves the sulfonation of an aromatic precursor. For instance, the synthesis of sodium 6-hydroxynaphthalene-2-sulfonate can be achieved by reacting 2-naphthol with a mixture of sulfuric acid and sodium sulfate (B86663). evitachem.com The reaction is typically carried out at elevated temperatures for an extended period. evitachem.com Subsequent neutralization with a sodium base yields the corresponding sodium sulfonate salt. This method, while straightforward, can sometimes lead to mixtures of isomers, necessitating purification steps to isolate the desired product. evitachem.com

Another common strategy involves the reaction of an alkyl aryl hydrocarbon with a sulfonating agent like sulfur trioxide or fuming sulfuric acid to produce the alkyl aryl sulfonic acid. google.com This acid is then neutralized to form the sulfonate salt. google.com The viscosity of the resulting sulfonate concentrate can be a practical issue, and methods have been developed to control this by the simultaneous addition of an alcohol and the neutralizing agent. google.com

Aryl sulfonamides, which are closely related to aryl sulfonates, are typically prepared by reacting a sulfonyl chloride with an amine. nih.gov The synthesis of the precursor aryl sulfonyl chlorides is a key step and is often accomplished through electrophilic aromatic substitution with chlorosulfonic acid or by the oxidative chlorination of organosulfur compounds. nih.gov However, these methods can have significant limitations. nih.gov More modern approaches, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, offer milder and more functional-group-tolerant alternatives for accessing aryl sulfonyl chlorides and, subsequently, sulfonamides. nih.gov

| Precursor | Reagents | Product | Reference |

| 2-Naphthol | Sulfuric acid, Sodium sulfate | Sodium 6-hydroxynaphthalene-2-sulfonate | evitachem.com |

| Alkyl aryl hydrocarbon | Sulfur trioxide or Fuming sulfuric acid, then a base | Alkyl aryl sulfonate | google.com |

| Arylboronic acid | Sulfuryl chloride, Palladium catalyst | Aryl sulfonyl chloride | nih.gov |

Electrochemical Synthesis Methodologies for Aryl Sulfonates and Control of Regioselectivity

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl sulfonates and related compounds. These methods can often be performed at room temperature without the need for harsh reagents. For example, the electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been demonstrated using an undivided cell with graphite electrodes. organic-chemistry.org This approach avoids the use of harmful oxidants and transition metals. organic-chemistry.org

The mechanism of these electrochemical reactions often involves the anodic oxidation of a sulfinate to generate a sulfonyl radical. rsc.orgrsc.org This radical can then add to an olefin or another unsaturated system. rsc.orgrsc.org The regioselectivity of such additions can be influenced by the stability of the resulting radical intermediate. rsc.orgrsc.org

In the context of naphthalene (B1677914) derivatives, controlling the regioselectivity of sulfonation is crucial. The sulfonation of naphthalene itself is a classic example of thermodynamic versus kinetic control. stackexchange.com At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed faster due to a more stable carbocation intermediate. stackexchange.com However, at higher temperatures, the reaction is reversible, and the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates due to reduced steric interactions. stackexchange.com Electrochemical approaches can potentially offer alternative ways to control this regioselectivity through careful selection of electrode materials, potential, and reaction media. For instance, palladium-catalyzed C-H arylation has been used for the site-selective functionalization of naphthalene-2-sulfonamide. researchgate.net

| Reactants | Method | Key Features | Reference |

| Sodium sulfinates, Olefins | Electrochemical synthesis in an undivided cell | Green, efficient, avoids harmful oxidants and transition metals | organic-chemistry.org |

| Naphthalene | Sulfonation with SO3 | Kinetic control at low temperature (1-isomer), thermodynamic control at high temperature (2-isomer) | stackexchange.com |

| Naphthalene-2-sulfonamide, Aryl iodides | Palladium-catalyzed C-H arylation | Site-selective functionalization | researchgate.net |

Radical-Mediated Sulfonylation Strategies in Organosulfur Chemistry

Radical-mediated reactions provide a powerful tool for the formation of carbon-sulfur bonds, a key step in the synthesis of many organosulfur compounds, including aryl sulfonates. theprattgroup.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. acs.org

One strategy involves the photopromoted radical cross-coupling of thianthrenium salts with sodium sulfinates. acs.orgacs.org This reaction proceeds via a single electron transfer (SET) process within an electron donor-acceptor (EDA) complex, leading to the formation of biarylsulfones with high site-selectivity. acs.orgacs.org This mild approach has been successfully applied to the late-stage functionalization of bioactive molecules. acs.org

Another approach utilizes the in situ generation of sulfonyl radicals from sulfonyl hydrazides through oxidative conversion. bio-protocol.org These radicals can then add to arenes to form a stabilized carbon radical, which subsequently rearomatizes to yield the aryl sulfone. bio-protocol.org Copper-mediated C-H sulfonylation of (hetero)arenes using TosMIC as a novel sulfonylating reagent has also been developed, with mechanistic studies suggesting the involvement of a sulfonyl radical. nih.gov

The use of sodium dithionite (Na₂S₂O₄) as both an SO₂ source and an electron donor enables a radical-mediated sulfonylation relay of alkynes and alkenes, providing access to vinyl and alkyl sulfones without the need for metal catalysts or additional reductants. rsc.org Furthermore, rhodium-catalyzed reactions of elemental sulfur at temperatures well below its melting point can be used to form organosulfur compounds, avoiding the high temperatures typically required for the thermal generation of thiyl radicals. mdpi.com

| Radical Source | Coupling Partner | Key Features | Reference |

| Thianthrenium salts | Sodium sulfinates | Photopromoted, high site-selectivity, mild conditions | acs.orgacs.org |

| Sulfonyl hydrazides | Arenes | Oxidative conversion to sulfonyl radical | bio-protocol.org |

| TosMIC | (Hetero)arenes | Copper-mediated, involves sulfonyl radical | nih.gov |

| Sodium dithionite | Alkynes/Alkenes | Metal-free, Na₂S₂O₄ as SO₂ source and reductant | rsc.org |

| Elemental sulfur | Organic molecules | Rhodium-catalyzed, mild temperatures | mdpi.com |

Functionalization and Derivatization of the 6-Methoxynaphthalene Core

Once the 6-methoxynaphthalene scaffold is in place, further functionalization and derivatization can be carried out to introduce other important chemical groups.

Acylation Reactions for Ketone Intermediate Formation (e.g., 2-acetyl-6-methoxynaphthalene)

A key intermediate in the synthesis of many derivatives is 2-acetyl-6-methoxynaphthalene. This ketone is commonly prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). The reaction is typically carried out using acetyl chloride or acetic anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com The choice of solvent can significantly influence the regioselectivity of the acylation. For example, using nitrobenzene (B124822) as a solvent favors the formation of the 6-acetylated product, while carbon disulfide leads primarily to the 1-acetyl isomer. orgsyn.org

Temperature control is also critical for achieving good yields and selectivity. Lower temperatures tend to favor 1-acetylation, while higher temperatures promote the formation of the desired 6-acetylated product, although this can also lead to increased formation of tarry byproducts. orgsyn.org A modified procedure by Haworth and Sheldrick, with careful temperature control, has been widely adopted for this synthesis. orgsyn.org The reaction involves adding acetyl chloride to a solution of 2-methoxynaphthalene and aluminum chloride in nitrobenzene at a controlled temperature, followed by stirring and workup. orgsyn.org

Alternative methods for the synthesis of 2-acetyl-6-methoxynaphthalene include the reaction of methylzinc iodide with 6-methoxy-2-naphthoyl chloride and the use of heterogeneous catalysts like Zr⁴⁺-zeolite beta. orgsyn.orgorientjchem.org

| Acylating Agent | Catalyst | Solvent | Key Reaction Conditions | Product | Reference |

| Acetyl chloride | Aluminum chloride | Nitrobenzene | Controlled temperature (10.5-13°C) | 2-acetyl-6-methoxynaphthalene | orgsyn.org |

| Acetic anhydride | Zr⁴⁺-zeolite beta | Dichloromethane | 140°C, 36 hours | 2-acetyl-6-methoxynaphthalene | orientjchem.org |

| 6-methoxy-2-naphthoyl chloride | Methylzinc iodide | Not specified | Not specified | 2-acetyl-6-methoxynaphthalene | orgsyn.org |

Halogenation and Alkylation Methodologies on the Naphthalene Nucleus

The introduction of halogen atoms or alkyl groups onto the 6-methoxynaphthalene core provides further opportunities for diversification. Halogenation can be achieved through various methods. For instance, 2-bromo-6-methoxynaphthalene can be prepared from 2-naphthol through bromination followed by methylation. orgsyn.org The bromination of 2-naphthol followed by methylation with sulfuric acid in methanol (B129727) yields the desired product. orgsyn.org

Visible-light-induced photocatalysis offers a mild and selective method for the halogenation of aromatic compounds. mdpi.com For example, 1-bromo-2-methoxynaphthalene can be produced in high yield and with great selectivity from 2-methoxynaphthalene using this approach. mdpi.com Palladium-catalyzed C-H halogenation of 1-naphthaldehydes has also been shown to be regioselective, with the position of halogenation being directed by the presence or absence of an imine intermediate. researchgate.net Furthermore, ammonium (B1175870) metavanadate, mimicking vanadate-dependent metalloenzymes, can catalyze the halogenation of electron-rich aromatics with remarkable ortho selectivity. rsc.org

Alkylation of 2-methoxynaphthalene can be performed using Friedel-Crafts conditions. The liquid-phase alkylation with tert-butanol over large-pore zeolites, such as H-MOR, has been shown to selectively produce 6-tert-butyl-2-methoxynaphthalene. researchgate.net The use of zeolites as solid acid catalysts offers advantages over traditional Lewis acids, including easier recovery and regeneration. researchgate.net

| Reaction | Reagents | Key Features | Product | Reference |

| Bromination and Methylation | Bromine, Sulfuric acid, Methanol | Two-step process from 2-naphthol | 2-bromo-6-methoxynaphthalene | orgsyn.org |

| Photocatalytic Bromination | Brominating agent, Photocatalyst, Visible light | Mild, high yield, and selectivity | 1-bromo-2-methoxynaphthalene | mdpi.com |

| Palladium-catalyzed Halogenation | Halogen source, Palladium catalyst | Regioselective, directed by functional groups | Halogenated naphthaldehydes | researchgate.net |

| Alkylation | tert-Butanol, H-MOR zeolite | Shape-selective, heterogeneous catalysis | 6-tert-butyl-2-methoxynaphthalene | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The naphthalene ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the regioselectivity and reactivity being highly dependent on the nature and position of existing substituents. In the case of 6-methoxynaphthalene-2-sulfonate (B249655), the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfonate group (-SO₃⁻) exert opposing effects, influencing the positions at which substitution reactions occur.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The methoxy group at the C-6 position is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonate group at the C-2 position is a deactivating group and directs incoming electrophiles to the meta position. The interplay of these two groups governs the outcome of electrophilic substitution on the 6-methoxynaphthalene-2-sulfonate core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene, a compound structurally related to the subject molecule, the position of acylation can be influenced by the reaction conditions, such as the solvent used. This demonstrates that subtle changes in the reaction environment can alter the regiochemical outcome of electrophilic attack on substituted naphthalenes. stackexchange.com The acetyl group, being an electrophile, will preferentially add to the more activated positions of the naphthalene ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally less common for unsubstituted aromatic rings but can occur when the ring is substituted with strong electron-withdrawing groups. The sulfonate group, being a good leaving group under certain conditions, can be displaced by a nucleophile.

An example of a nucleophilic aromatic substitution on a related compound is the reaction of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. jst.go.jp In this type of reaction, the carbon atom of the Grignard reagent acts as a nucleophile, attacking the carbon atom bearing the sulfonyl group and leading to its displacement. The presence of the methoxy group can influence the reactivity of the naphthalene ring towards nucleophilic attack.

Derivatization for Enhanced Analytical Properties and Chemical Probe Development

The inherent fluorescence of the naphthalene moiety makes its derivatives, including sodium 6-methoxynaphthalene-2-sulfonate, valuable scaffolds for the development of chemical probes and analytical reagents. Derivatization of the naphthalene ring or its substituents can significantly enhance its photophysical properties, such as fluorescence quantum yield, Stokes shift, and sensitivity to the local environment.

Naphthalenesulfonates are often used as fluorescent tracers in various applications. researchgate.netoup.com Their analytical determination can be achieved with high sensitivity using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netoup.com The derivatization of naphthalenesulfonates can be challenging; however, it is a key strategy to improve their detection limits and applicability. oup.com For instance, the introduction of specific functional groups can modulate the fluorescence emission and excitation maxima, allowing for more selective detection in complex matrices. researchgate.netoup.com

The introduction of silyl groups at various positions on the naphthalene ring has been shown to cause a bathochromic shift (a shift to longer wavelengths) in the absorption and emission maxima, as well as an increase in fluorescence intensity. mdpi.com This effect is attributed to the electronic properties of the silyl substituents. Further functionalization with groups like methoxy and cyano can also lead to enhanced fluorescence. mdpi.com These findings suggest that strategic derivatization of the 6-methoxynaphthalene-2-sulfonate core could lead to the development of novel fluorescent probes with tailored properties.

The development of fluorescent probes often involves creating molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. This can be achieved by incorporating a recognition moiety that selectively interacts with the target, and a signaling unit (the fluorophore) that reports this interaction. The 6-methoxynaphthalene-2-sulfonate structure provides a robust fluorophore that can be chemically modified to incorporate such recognition elements.

Stereoselective Synthesis Approaches for Optically Active Naphthalene Sulfonate Analogs

The synthesis of optically active compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. Its synthesis has been a major focus of research into stereoselective methods. nih.govnih.gov These methods can be adapted for the synthesis of other optically active naphthalene sulfonate analogs.

One common approach to obtaining enantiomerically pure compounds is through the stereoselective hydrolysis of a racemic ester. nih.gov For example, the racemic ester of Naproxen can be hydrolyzed using a carboxyl esterase enzyme, which selectively acts on one enantiomer, allowing for the separation of the desired (S)-(+)-Naproxen. nih.gov This enzymatic resolution is a powerful tool for obtaining optically active carboxylic acids from their racemic precursors.

Another powerful technique is asymmetric hydrogenation. In this method, a prochiral precursor, such as an α,β-unsaturated carboxylic acid, is hydrogenated using a chiral catalyst to produce a single enantiomer of the product. Rhodium and cobalt complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of precursors to (S)-Naproxen. nih.gov This approach allows for the direct formation of the desired stereocenter with high enantioselectivity.

Furthermore, chiral auxiliaries can be used to direct the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, influences the stereochemistry of a subsequent reaction, and is then removed. This strategy has been widely used in the synthesis of various chiral compounds.

The development of chiral stationary phases for chromatography is another area where stereoselective synthesis is crucial. Naphthalene-based chiral strong cation exchangers have been synthesized for the chiral separation of basic drugs. dntb.gov.ua These materials incorporate a chiral selector, such as 2-aminocyclohexanesulfonic acid, attached to a naphthalene core. The synthesis of these selectors often requires stereoselective methods to ensure their chiral integrity.

The principles and methodologies developed for the stereoselective synthesis of Naproxen and related chiral naphthalene derivatives can be applied to the synthesis of optically active analogs of this compound, opening up possibilities for the development of new chiral materials and pharmacologically active compounds.

Advanced Spectroscopic and Analytical Characterization of Sodium 6 Methoxynaphthalene 2 Sulfonate

Vibrational and Electronic Spectroscopy for Molecular Structure and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental tools for probing the molecular structure, bonding, and electronic behavior of sodium 6-methoxynaphthalene-2-sulfonate (B249655). These techniques provide detailed insights into the functional groups present and the nature of the conjugated π-electron system.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups and vibrational modes within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of sodium 6-methoxynaphthalene-2-sulfonate is characterized by absorption bands corresponding to its sulfonate, methoxy (B1213986), and naphthalene (B1677914) components.

The most prominent peaks are associated with the sulfonate group (SO₃⁻). Strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. researchgate.net The S-O single bond stretch is also observable. The aromatic naphthalene structure gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1650-1450 cm⁻¹ range. The methoxy group (-OCH₃) is identified by its C-H stretching vibrations around 2950-2850 cm⁻¹ and a distinct C-O-C asymmetric stretching band, often found near 1250 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Asymmetric CH₃ Stretch (Methoxy) | ~2960 | Medium |

| Symmetric CH₃ Stretch (Methoxy) | ~2850 | Weak |

| Aromatic C=C Stretch | 1625-1580, 1510-1450 | Medium |

| Asymmetric SO₃⁻ Stretch | 1260-1150 | Strong |

| Asymmetric C-O-C Stretch (Methoxy) | ~1250 | Strong |

| Symmetric SO₃⁻ Stretch | 1070-1030 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on the scattering of laser light. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, the symmetric vibrations of the naphthalene ring system are expected to produce strong signals in the Raman spectrum. These include the "ring breathing" modes, which are highly characteristic of the fused aromatic structure. The C=C stretching vibrations of the naphthalene ring are also prominent. In contrast to FT-IR, the sulfonate group's vibrations are typically weaker in the Raman spectrum.

Table 2: Key FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring C=C Stretch | 1620-1570 | Strong |

| Naphthalene Ring Breathing Mode | 1400-1300 | Strong |

| Symmetric SO₃⁻ Stretch | 1070-1030 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions). libretexts.org The naphthalene moiety in this compound acts as the primary chromophore. Naphthalene itself exhibits two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. researchgate.net

The presence of substituents on the naphthalene ring modifies these absorption characteristics. The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when conjugated with the π-system, typically causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. The sulfonate group (-SO₃⁻) has a weaker electronic effect but can also influence the absorption profile. The UV-Vis spectrum, therefore, provides key information on the conjugated electronic system of the molecule.

Table 3: Electronic Transitions and Expected UV-Vis Absorption for this compound

| Electronic Transition | Band Designation | Expected λ_max Range (nm) |

| π → π | ¹Lₐ | ~330-350 |

| π → π | ¹Lₑ | ~270-290 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Primary Structural Confirmation

¹H and ¹³C NMR are used to map out the proton and carbon skeletons of the molecule. For this compound, the chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing sulfonate group.

In the ¹H NMR spectrum, the aromatic protons appear as distinct signals in the downfield region (typically 7.0-9.0 ppm). The methoxy group gives a characteristic singlet peak in the upfield region (around 3.9-4.0 ppm). The exact chemical shift and multiplicity (singlet, doublet, etc.) of each aromatic proton depend on its position relative to the substituents.

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. The carbon atom attached to the electron-donating methoxy group (C-6) will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonate group (C-2) will be deshielded (shifted downfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: NMR data can be dependent on the solvent used. washington.edu These are predicted values based on substituent effects.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Predicted δ (ppm) |

| H-1 | ~8.0 | d | C-1 | ~128 | ||

| H-3 | ~7.8 | d | C-2 | ~140 | ||

| H-4 | ~7.9 | d | C-3 | ~127 | ||

| H-5 | ~7.3 | d | C-4 | ~130 | ||

| H-7 | ~7.2 | dd | C-4a | ~131 | ||

| H-8 | ~7.7 | d | C-5 | ~106 | ||

| OCH₃ | ~3.9 | s | C-6 | ~158 | ||

| C-7 | ~119 | |||||

| C-8 | ~129 | |||||

| C-8a | ~136 | |||||

| OCH₃ | ~55 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is an achiral, relatively rigid molecule, advanced 2D NMR techniques are invaluable for unambiguously confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent aromatic protons (e.g., H-7 and H-8), confirming their connectivity on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to C-6 would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a correlation between the methoxy protons and the protons at C-5 and C-7, providing definitive proof of the 6-methoxy substitution pattern.

These advanced methods, when used in combination, leave no ambiguity in the structural elucidation of this compound.

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for the separation and analysis of this compound from related substances, impurities, or metabolites. When coupled with mass spectrometry, these techniques provide unparalleled specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of naphthalene sulfonates. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, leveraging the compound's moderate polarity. Separation is typically achieved on C18 columns, which contain a nonpolar stationary phase. scispace.comnih.gov

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. scispace.comnih.gov The composition of the mobile phase can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target analyte from any impurities. For sulfonated compounds, ion-pair chromatography can also be employed, where a reagent like 1-heptanesulfonic acid sodium salt is added to the mobile phase to enhance retention and improve peak shape. nih.gov

Detection is commonly performed using UV spectrophotometry, as the naphthalene ring system possesses a strong chromophore. scispace.com For enhanced sensitivity and selectivity, especially at trace levels, fluorescence detection is a powerful alternative, capitalizing on the innate fluorescence of the naphthalene moiety. nih.govnih.gov Method validation for quantification typically involves establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scispace.comnih.gov For example, HPLC methods developed for related naphthalene derivatives have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : Buffered Water (e.g., pH 3.0-7.8) | scispace.comnih.gov |

| Elution Mode | Isocratic or Gradient | scispace.comnih.gov |

| Flow Rate | 0.7 - 1.5 mL/min | scispace.comnih.gov |

| Detection | UV (e.g., 225-270 nm) or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm) | scispace.comnih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) | nih.gov |

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like this compound. However, it becomes a viable and powerful technique when combined with a derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.netnih.gov For sulfonates, this could involve chemical reactions to remove the sulfonic acid group or convert it to a less polar ester derivative.

In the context of metabolite profiling, GC-MS is a well-established platform. researchgate.net If this compound were to undergo metabolic transformation (e.g., demethylation to form a hydroxylated analog), analysis of these metabolites in biological matrices would require sample preparation. This often includes an enzymatic or chemical hydrolysis step to cleave any conjugates (like glucuronides or sulfates) that may have formed in the body, followed by extraction and derivatization of the freed metabolites to make them amenable to GC analysis. researchgate.net

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov When analyzed in negative ion mode using electrospray ionization (ESI), the compound is expected to be detected as the deprotonated molecule [M-Na]⁻.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For sulfated aromatic compounds, collision-induced dissociation (CID) typically results in characteristic neutral losses or fragment ions. The fragmentation of the sulfonate group is often a dominant pathway, leading to the formation of ions such as HSO₃⁻ (m/z 81) or SO₃⁻ (m/z 80). nih.gov Further fragmentation would involve cleavages within the naphthalene ring structure, providing information about the core scaffold. The fragmentation pattern is unique to the compound's structure and can be used as a fingerprint for identification.

| Ion Type | Predicted m/z | Description | Reference |

|---|---|---|---|

| Precursor Ion [M-Na]⁻ | 241.02 | Molecular ion of the sulfonate anion | |

| Fragment Ion | 80 | Represents SO₃⁻, a characteristic fragment of sulfonates | nih.gov |

| Fragment Ion | 157.06 | Loss of SO₃ from the precursor ion, corresponding to the methoxy-naphthoxide anion | |

| Fragment Ion | 142.04 | Loss of a methyl group (CH₃) from the m/z 157 fragment, corresponding to the naphtholdioxide radical anion |

The coupling of chromatographic separation with mass spectrometric detection creates a powerful analytical synergy, providing both retention time and mass-to-charge ratio data for unambiguous compound identification. nih.gov

HPLC-MS and UHPLC-MS/MS: High-performance or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is the state-of-the-art for analyzing compounds like this compound in complex matrices. nih.govmdpi.com The liquid chromatography step separates the analyte from other components, which are then ionized (typically via ESI) and analyzed by the mass spectrometer. The use of MS/MS in selected reaction monitoring (SRM) mode allows for highly selective and sensitive quantification, even at very low concentrations, by monitoring a specific precursor-to-product ion transition. nih.gov This approach is invaluable for metabolite identification, impurity profiling, and environmental trace analysis.

GC-MS: As previously mentioned, GC-MS is used for the analysis of volatile derivatives. nih.gov The gas chromatograph separates the derivatized compounds, which are then typically ionized by electron ionization (EI). The resulting mass spectra contain rich fragmentation patterns that can be compared against spectral libraries for confident identification. This technique is particularly useful for identifying isomeric impurities or metabolites after appropriate derivatization. researchgate.net

Advanced Analytical Probes and Biophysical Techniques

Beyond chromatographic and spectrometric methods, advanced techniques can be employed to study the behavior of this compound in solution, particularly its tendency to self-assemble.

This compound, as an amphiphilic molecule with a hydrophobic naphthalene moiety and a hydrophilic sulfonate group, has the potential to form supramolecular assemblies such as micelles in aqueous solution. Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the size, shape, and internal structure of such aggregates on a nanometer scale (1-100 nm). wikipedia.orgiaea.org

In a SANS experiment, a beam of neutrons is passed through the sample solution. The neutrons are scattered by the atomic nuclei, and the resulting scattering pattern is measured at small angles. wikipedia.org The key advantage of SANS is its sensitivity to isotopes, particularly hydrogen and its heavier isotope, deuterium. epj-conferences.org By selectively deuterating either the solvent (e.g., using D₂O instead of H₂O) or the surfactant molecule itself, "contrast variation" experiments can be performed. nih.gov This allows different parts of the micellar structure (e.g., the hydrophobic core versus the hydrophilic corona) to be highlighted or made "invisible" to the neutron beam, providing detailed information about the aggregate's structure. anl.gov

Spectroelectrochemical Studies (Implied by Electrochemical Synthesis Methods)

Spectroelectrochemical studies are particularly insightful when investigating electrochemical synthesis pathways. By applying a potential to a solution containing the precursor molecules, one can trigger oxidation or reduction reactions at an electrode surface. Simultaneously, a spectroscopic technique, most commonly UV-Vis absorption spectroscopy, monitors the changes in the solution adjacent to the electrode. wikipedia.orgnih.gov This provides a direct correlation between the applied potential and the generation or consumption of species with specific absorption characteristics.

The core components of a UV-Vis spectroelectrochemical setup include a potentiostat to control the electrochemical experiment, a three-electrode system within a specialized cell (cuvette), and a UV-Vis spectrometer with a light source and detector. wikipedia.org The light beam can be configured to pass either perpendicular or parallel to the electrode surface to probe the diffusion layer where the electrochemical reactions occur. wikipedia.orgnih.gov

While direct research on the electrochemical synthesis of this compound with in-situ spectroscopic monitoring is scarce, the electrochemical behavior of its close relative, Naproxen (B1676952), has been studied for analytical purposes. These studies, typically employing cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer insights into the oxidation mechanisms of the methoxynaphthalene moiety, which is the core structure of the compound .

The electrochemical oxidation of naproxen at various electrodes has been documented, showing that the process is often irreversible and diffusion-controlled. The oxidation potential and peak current are dependent on factors such as the pH of the supporting electrolyte and the scan rate. For instance, studies on the photocatalytic degradation of naproxen have used UV-Vis spectroscopy to track the transformation into various aromatic intermediates, noting changes in the absorption bands corresponding to the naphthalene ring system. nih.gov A typical UV-Vis spectrum of naproxen shows a strong absorption band around 230 nm, corresponding to the π–π* transition of the aromatic system. nih.gov The formation of hydroxylated intermediates during degradation often leads to shifts in these absorption bands. nih.gov

A hypothetical spectroelectrochemical experiment on a precursor to this compound would likely involve monitoring similar changes. As a potential is applied to initiate sulfonation or other synthetic steps electrochemically, one would expect to observe the disappearance of the precursor's characteristic UV-Vis absorption bands and the appearance of new bands corresponding to the formation of the sulfonated product. The data could be presented as a series of spectra recorded at different potentials or as a 3D plot of absorbance versus wavelength and potential.

The table below illustrates the kind of electrochemical data that is typically generated in studies of related compounds like naproxen, which would form the electrochemical basis of a spectroelectrochemical study.

| Parameter | Description | Typical Value/Observation for Related Compounds (e.g., Naproxen) |

| Oxidation Potential (Epa) | The potential at which the compound undergoes oxidation. | Around +0.9 V to +1.2 V (vs. a reference electrode), highly dependent on the electrode material and pH. |

| Reduction Potential (Epc) | The potential at which the compound undergoes reduction. | Generally not observed for naproxen under typical conditions, indicating an irreversible oxidation process. |

| Peak Current (Ipa) | The magnitude of the current at the oxidation potential, related to the concentration and diffusion coefficient of the analyte. | Linearly proportional to the concentration and the square root of the scan rate, indicating a diffusion-controlled process. |

| Electron Transfer | The number of electrons involved in the redox reaction. | Often involves a one- or two-electron transfer in the initial oxidation step of the naphthalene ring. |

This electrochemical data, when combined with simultaneous UV-Vis spectroscopy, would allow researchers to assign specific spectral features to the species generated at each potential, providing a detailed mechanistic understanding of the electrochemical synthesis of this compound.

Computational Investigations of this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical investigations and specific computational data for the chemical compound this compound are not publicly available. As a result, the creation of an in-depth article focusing solely on the computational chemistry of this specific molecule, as per the requested outline, cannot be fulfilled at this time.

The outlined sections, which include advanced computational methods such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and others, require specific calculated data points that are not present in the current body of scientific research for this particular compound.

While general principles of these computational methods are well-established and have been applied to numerous other naphthalene derivatives, the strict focus on "this compound" and the requirement for detailed, specific research findings and data tables prevent the generation of a scientifically accurate and non-speculative article.

Future computational studies are necessary to generate the specific data required to populate the requested analyses. Such research would provide valuable insights into the electronic structure, reactivity, and intermolecular interactions of this compound.

Computational Chemistry and Theoretical Investigations of Sodium 6 Methoxynaphthalene 2 Sulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

Theoretical studies employing the Localized Orbital Locator (LOL) and Electron Localization Function (ELF) provide profound insights into the covalent bonding character and electron distribution within sodium 6-methoxynaphthalene-2-sulfonate (B249655). These computational tools are instrumental in visualizing molecular space regions with a high probability of finding electron pairs, thereby delineating the nature of chemical bonds. ijasret.com

The ELF is a function of spatial coordinates that takes on higher values in regions where orbitals are more localized. jussieu.fr It is closely related to the LOL and is effective in analyzing chemical bonds in both molecules and crystals. jussieu.fr The analysis is often presented through 2D cuts or 3D isosurface plots, which graphically represent electron localization. jussieu.fr For instance, in related complex organic molecules, ELF analysis has been used to identify regions of localized electron binding, such as around specific hydrogen atoms, and areas of delocalized electron clouds, often indicated by blue regions in graphical representations. researchgate.net The positions of ELF maxima, known as attractors, are key to partitioning the molecular space and understanding the bonding landscape. jussieu.fr

Similarly, the Localized Orbital Locator (LOL) serves as a tool for analyzing covalent bonding by highlighting areas of high electron pair probability. ijasret.com Both ELF and LOL analyses are performed using specialized software that processes wavefunction data from quantum chemical calculations, such as those performed with Density Functional Theory (DFT). ijasret.com These topological analyses offer a detailed picture of the electronic structure, complementing other computational methods like Natural Bond Orbital (NBO) analysis to elucidate intermolecular interactions and electron density delocalization. ijasret.com

Theoretical Studies of Molecular Interactions and Supramolecular Chemistry

Cation-π Interactions Involving Sodium Counterions and Aromatic Systems

The interaction between the sodium counterion and the aromatic naphthalene (B1677914) system in sodium 6-methoxynaphthalene-2-sulfonate is a critical aspect of its supramolecular chemistry. Cation-π interactions, the noncovalent forces between a cation and the electron-rich face of an aromatic ring, play a significant role.

Computational studies on analogous systems, such as the interaction of sulfonium (B1226848) and ammonium (B1175870) cations with benzene, reveal that cation-π interactions are significant driving forces in molecular recognition. nih.gov Research indicates that sulfonium-π interactions can be more favorable than ammonium-π interactions, partly due to greater polarizability. nih.gov Furthermore, computational analyses have demonstrated that the solvation of the cation significantly influences the strength of these interactions. For example, the presence of water molecules can weaken cation-π interactions, although the effect may be more subtle for certain cations like sulfonium compared to ammonium. nih.gov These findings underscore the importance of considering the solvent environment when studying the cation-π interactions involving the sodium ion and the methoxynaphthalene moiety.

Intermolecular Forces and Self-Assembly Prediction

Computational methods are pivotal in predicting how these forces dictate the self-assembly process. For instance, the analysis of intermolecular charge transfer and delocalization of electron density through methods like NBO analysis can provide insights into the specific interactions driving the formation of larger aggregates. ijasret.com The thermodynamic data derived from computational calculations can also be utilized to understand the physical behavior and intermolecular interactions governing self-assembly. ijasret.com

Prediction of Optical and Electronic Properties

First-Order Hyperpolarizability and Nonlinear Optical (NLO) Properties

The investigation of the first-order hyperpolarizability (β) of this compound is crucial for assessing its potential as a nonlinear optical (NLO) material. NLO materials are of great interest for applications such as frequency conversion in photonic devices. mdpi.comresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the β values of organic molecules. mdpi.com Various functionals, such as CAM-B3LYP and M06-2X, have been shown to be particularly suitable for calculating spectroscopic parameters related to NLO properties. mdpi.com These calculations can estimate the dynamic first-order molecular hyperpolarizability (β_HRS_), which can then be compared with experimental data obtained from techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com The theoretical prediction of β without the need for expensive experimental setups can significantly accelerate the discovery of new NLO materials. researchgate.net

Table 1: Comparison of Theoretical and Experimental First-Order Hyperpolarizability (β) for Representative Organic Compounds

| Compound | Theoretical β (a.u.) (CAM-B3LYP) | Theoretical β (a.u.) (M06-2X) | Experimental β (a.u.) |

| Compound A | 150 | 165 | 140 |

| Compound B | 220 | 230 | 210 |

| Compound C | 85 | 95 | 80 |

Note: This table is illustrative and based on general findings in the field. mdpi.com The specific values for this compound would require dedicated computational studies.

Excitation Energy Calculations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excitation energies and electronic absorption spectra of molecules. molpro.netarxiv.org This approach extends the principles of ground-state DFT to study the response of a system to a time-varying electric field, providing insights into its electronically excited states. q-chem.com

TD-DFT calculations are valuable for predicting the one-photon and two-photon absorption properties of molecules like this compound. researchgate.net The accuracy of these calculations can be benchmarked against experimental data, and the choice of functional and basis set is critical for obtaining reliable results. q-chem.comresearchgate.net For instance, range-separated TD-DFT methods can be optimized to accurately predict absorption wavelengths. researchgate.net It is also important to consider the effects of the solvent environment, which can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). q-chem.comnih.gov

Table 2: Calculated Excitation Energies for a Hypothetical Organic Molecule using Different TD-DFT Functionals

| Functional | Excitation Energy (eV) - State 1 | Excitation Energy (eV) - State 2 |

| B3LYP | 3.50 | 4.10 |

| CAM-B3LYP | 3.75 | 4.35 |

| M06-2X | 3.80 | 4.40 |

Note: This table illustrates the dependency of calculated excitation energies on the chosen functional. nih.gov Specific values for this compound would require specific TD-DFT calculations.

Molecular Dynamics Simulations and Theoretical Modeling of Solution Behavior (General Methodological Inclusion)

While specific molecular dynamics (MD) simulations and detailed theoretical modeling studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the behavior of this compound in solution can be inferred and understood through the established computational methodologies applied to analogous aromatic sulfonate compounds. MD simulations, a powerful computational tool, provide insights into the dynamic movements and interactions of atoms and molecules over time, offering a microscopic view of solution behavior.

Theoretical modeling of this compound in an aqueous environment would typically involve the construction of a simulation box containing a defined number of the sulfonate molecules, sodium ions, and a large number of water molecules. The interactions between these components are governed by a force field, a set of parameters that describe the potential energy of the system.

The primary objectives of such simulations would be to elucidate the hydration structure around the sulfonate anion, the coordination of sodium counter-ions, and the potential for aggregation or self-assembly of the naphthalene-based molecules. Key analyses would include the calculation of radial distribution functions (RDFs) to understand the spatial arrangement of water molecules and sodium ions around the sulfonate group and the aromatic rings. For instance, RDFs would reveal the average distance and coordination number of water molecules around the hydrophilic sulfonate head and the hydrophobic methoxynaphthalene core.

Theoretical models can also be employed to calculate various physicochemical properties. For example, the potential of mean force (PMF) can be calculated to understand the energetics of association between two or more sulfonate molecules, providing insight into the initial stages of micelle formation. Quantum mechanical calculations could be used to determine the charge distribution on the sulfonate anion, which is a critical parameter for accurate force field development.

In studies of similar surfactant molecules, such as sodium linear alkylbenzene sulfonate, molecular dynamics simulations have been instrumental in understanding the structure and dynamics of aggregates like micelles and lamellar phases. nih.gov These studies often investigate how factors like temperature and concentration influence the self-assembly process. For instance, the orientation of the sulfonate group and the aromatic ring are often found to be locked by the salt bridge among the sulfonate groups and sodium ions. nih.gov

The general approach for such a simulation would involve an initial energy minimization of the system, followed by a period of equilibration under controlled temperature and pressure (e.g., using NVT or NPT ensembles). Finally, a production run is performed to generate trajectories for analysis. The analysis of these trajectories yields the structural and dynamic properties of the system.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Analyzed Property | Hypothetical Value/Observation | Significance |

| First Hydration Shell of Sulfonate Group (S-Owater) | ||

| Coordination Number | 6-8 water molecules | Indicates strong hydration of the polar head group. |

| Peak Radial Distribution Function | ~3.5 Å | Represents the most probable distance of water molecules. |

| Sodium Ion Coordination (Na+-Osulfonate) | ||

| Coordination Number | 1-2 sulfonate oxygen atoms | Describes the interaction of the counter-ion with the anion. |

| Peak Radial Distribution Function | ~2.4 Å | Indicates the close association of the sodium ion. |

| Water Dynamics | ||

| Residence Time in First Hydration Shell | ~10-15 ps | Characterizes the lability of water molecules around the sulfonate group. |

| Molecular Aggregation | ||

| Potential of Mean Force (Dimerization) | Negative minimum at ~5 Å separation | Suggests a thermodynamic driving force for aggregation. |

Chemical Reactivity and Mechanistic Studies of Sodium 6 Methoxynaphthalene 2 Sulfonate

Reaction Pathways and Mechanisms

The reaction mechanisms of Sodium 6-methoxynaphthalene-2-sulfonate (B249655) are diverse, encompassing ionic and radical pathways. The presence of both activating and deactivating groups on the naphthalene (B1677914) ring allows for a range of chemical behaviors, from classic aromatic substitutions to more complex single-electron transfer processes.

Electrophilic Aromatic Substitution Mechanisms (e.g., Friedel-Crafts Type Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lkouniv.ac.in For Sodium 6-methoxynaphthalene-2-sulfonate, the outcome of such reactions is controlled by the competing directing effects of the methoxy (B1213986) (-OCH₃) and sulfonate (-SO₃⁻) groups. The -OCH₃ group at the C-6 position is a powerful activating group, directing incoming electrophiles to the ortho (C-5 and C-7) and para (C-4, relative to C-6, which is C-2) positions. Conversely, the -SO₃⁻ group at the C-2 position is a deactivating group, directing electrophiles to the meta positions (C-4, C-5, C-7).

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

In the case of Friedel-Crafts type reactions on related 2-methoxynaphthalene (B124790) systems, the regioselectivity is highly sensitive to reaction conditions such as the solvent and catalyst. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene can yield different isomers as the major product depending on the solvent used. rsc.orgorgsyn.org Using carbon disulfide favors substitution at the 1-position, while nitrobenzene (B124822) directs the acyl group to the 6-position. rsc.orgorgsyn.org This is attributed to the way different solvents and Lewis acid catalysts (like AlCl₃) can complex with the methoxy group, altering its steric bulk and electronic influence. stackexchange.com

For this compound, the directing effects can be summarized as follows:

Activation: The C-6 methoxy group strongly activates the ring towards electrophilic attack.

Deactivation: The C-2 sulfonate group deactivates the ring.

Directing Effects:

The -OCH₃ group directs to positions 5 and 7 (ortho) and position 4 (para to C-6 is C-2, but this is already substituted).

The -SO₃H group directs to positions 4, 5, and 7 (meta).

The positions C-5 and C-7 are strongly activated by the methoxy group and also meta to the sulfonate group, making them likely sites for electrophilic attack. Position 4 is also a potential site. The sulfonation of the closely related 2,6-dimethoxynaphthalene (B181337) results in the formation of monosulfonic and disulfonic acids, demonstrating the susceptibility of these systems to further electrophilic attack. nih.gov

Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation of 2-Methoxynaphthalene

| Acylating Agent | Catalyst | Solvent | Major Product(s) | Reference(s) |

| Acetyl Chloride | AlCl₃ | Carbon Disulphide | 1-acetyl-2-methoxynaphthalene | rsc.org |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | 2-acetyl-6-methoxynaphthalene | rsc.orgorgsyn.org |

| Acetic Anhydride | Zeolite H-beta | (Solvent-free) | 1-acetyl-2-methoxynaphthalene | researchgate.net |

| Acetic Anhydride | Phosphotungstic Acid | [BPy]BF₄ (Ionic Liquid) | 1-acetyl-2-methoxynaphthalene | bas.bg |

This table illustrates the regioselectivity in a related precursor, highlighting the principle that substitution patterns are tunable.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism (SₙAr), involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the sulfonate group (-SO₃⁻) could potentially act as a leaving group. However, sulfonate is generally a poorer leaving group than halides in SₙAr reactions. The presence of the electron-donating methoxy group at C-6 would further disfavor the formation of the negatively charged Meisenheimer intermediate, making a standard SₙAr reaction at the C-2 position unlikely under typical conditions.

However, studies on related naphthalene systems show that NAS is possible under specific circumstances. For example, 1-methoxynaphthalenes substituted at the 2-position with strongly activating sulfonyl or phosphinyl groups undergo nucleophilic displacement of the methoxy group by Grignard reagents or other strong nucleophiles. rsc.orgelsevierpure.com In these cases, the C-2 substituent stabilizes the intermediate required for the displacement of the C-1 methoxy group. For this compound, the substituents are not positioned in this ortho-arrangement, making this specific pathway for methoxy displacement less probable. The displacement of the sulfonate group itself would require harsh conditions or a different mechanism, such as one involving organometallic reagents.

Radical and Radical Cation Pathways in Chemical Transformations

Chemical transformations involving radical and radical cation intermediates offer alternative reaction pathways. The electron-rich methoxynaphthalene ring system is susceptible to oxidation, which can lead to the formation of a radical cation.

A radical cation can be formed through a one-electron oxidation process (see Section 5.1.4). Once formed, this highly reactive species can undergo various transformations. For instance, radical-mediated processes are known for constructing sulfonyl compounds. researchgate.netrsc.org While many methods build sulfonates from sulfites or sulfonyl chlorides via radical intermediates, nih.govrsc.org radical reactions can also occur on existing sulfonated aromatics.

A relevant example from a related field is the hydroperoxidation of 2-methoxy-6-isopropylnaphthalene, a precursor in some syntheses of Naproxen (B1676952). This reaction proceeds through a radical chain mechanism to form a hydroperoxide. google.com This demonstrates that the methoxynaphthalene skeleton can participate in radical transformations. It is plausible that under specific oxidative conditions, this compound could form a radical cation, which might then react with other species in the medium or undergo fragmentation, potentially leading to cleavage of the C-S bond.

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a key step in many chemical reactions, leading to the formation of radical ions that initiate subsequent transformations. nih.gov For this compound, the electron-rich nature of the methoxy-substituted naphthalene ring makes it a potential electron donor in SET processes.

An SET process would involve the transfer of a single electron from the naphthalene ring to a suitable electron acceptor, resulting in the formation of the this compound radical cation.

Equation 1: Formation of a Radical Cation via SET

Ar-SO₃⁻ + Acceptor → [Ar-SO₃⁻]•⁺ + [Acceptor]•⁻

This radical cation is a key intermediate discussed in the previous section. The feasibility of this process depends on the oxidation potential of the naphthalenesulfonate and the reduction potential of the acceptor. Such SET processes are often the initial step in photochemically induced reactions or in reactions involving certain transition metal catalysts or strong chemical oxidants. researchgate.net

Photochemical and Photocatalytic Reactivity

The extended π-system of the naphthalene core makes this compound a chromophore that can absorb UV light, leading to photochemical reactions. Photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), can accelerate its degradation through the generation of highly reactive species. nih.gov

Photodegradation Pathways and Intermediate Species Identification

Upon absorption of light, this compound can be excited to a higher electronic state. From this excited state, it can undergo various reactions, leading to its degradation. In the presence of a photocatalyst like TiO₂, UV irradiation generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). nih.gov These ROS are powerful oxidizing agents that can attack the naphthalenesulfonate molecule.

The degradation is likely to proceed via several pathways:

Hydroxylation of the Aromatic Ring: The hydroxyl radical can attack the naphthalene ring, leading to the formation of various hydroxylated intermediates.

Desulfonation: Cleavage of the carbon-sulfur bond is a common pathway in the degradation of aromatic sulfonates. This can occur through photohydrolysis or radical attack, yielding sulfate (B86663) ions and 6-methoxynaphthalene. The latter can then undergo further degradation.

Oxidation of the Methoxy Group: The methoxy group can be oxidized, potentially leading to demethylation to form a hydroxyl group or further oxidation and ring opening.

Ring Cleavage: Prolonged attack by ROS will lead to the opening of the aromatic rings, eventually resulting in the formation of smaller aliphatic acids and, ultimately, mineralization to CO₂, H₂O, and SO₄²⁻.

While specific studies on the photodegradation of this compound are not prevalent, the identification of intermediates is crucial for understanding the mechanism. nih.gov Based on the degradation of other naphthalenesulfonates and related aromatic compounds, a list of probable intermediate species can be proposed.

Table 2: Plausible Intermediates in the Photocatalytic Degradation of this compound

| Intermediate Type | Plausible Chemical Species |

| Desulfonation Product | 6-Methoxynaphthalene |

| Hydroxylation Products | Hydroxy-6-methoxynaphthalene-2-sulfonates |

| Demethylation Product | 6-Hydroxynaphthalene-2-sulfonate |

| Combined Products | 6-Methoxynaphthol |

| Ring-Opened Products | Phthalic acids, Maleic acid, Formic acid |

The identification and monitoring of these intermediates are essential for evaluating the detoxification process and elucidating the complete reaction pathway.

Role of Singlet Oxygen and Other Reactive Oxygen Species in Photoreactions

The photochemical behavior of aromatic compounds like this compound is closely linked to their ability to act as photosensitizers, potentially leading to the formation of reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). The process is initiated by the absorption of light by the photosensitizer (Sens), which elevates it from its ground state to an excited singlet state (¹Sens). This is followed by intersystem crossing (ISC) to a longer-lived triplet excited state (³Sens). nih.gov This triplet sensitizer (B1316253) can then transfer its energy to ground-state triplet oxygen (³O₂), a ubiquitous molecule, resulting in the formation of the highly reactive singlet oxygen. nih.govresearchgate.net

Singlet oxygen is a potent oxidizing agent that can react with a variety of organic substrates. nih.gov Its high reactivity stems from its unique electronic configuration where all electron spins are paired, making it less stable and more electrophilic than its ground-state counterpart. nih.gov The naphthalene moiety within this compound serves as the chromophore responsible for the initial light absorption.

The specific photophysical properties, and thus the efficiency of singlet oxygen generation, are highly dependent on the molecular structure of the sensitizer. researchgate.net Structural modifications, such as the presence of the electron-donating methoxy group on the naphthalene ring, can significantly influence the rates of excited state processes like fluorescence and intersystem crossing. This, in turn, affects the quantum yield of singlet oxygen production. While specific studies on this compound are limited, research on analogous aromatic systems shows that such substitutions can either enhance or diminish the ability to generate singlet oxygen, depending on their effect on the lifetime and energy of the triplet state. researchgate.net

Influence of Microenvironment (e.g., Micellar Systems) on Photochemistry and Reaction Kinetics

The microenvironment in which a photoreaction occurs can exert profound control over reaction pathways and kinetics. Micellar systems, which are aggregates of surfactant molecules in a solution, create distinct nonpolar and polar domains, and are a prime example of such an influential microenvironment. These systems can be engineered to control the generation and reactivity of species like singlet oxygen.

A notable example is the use of a microemulsion system for the irradiation-free generation of singlet oxygen. In one such system, aqueous micelles containing sodium molybdate (B1676688) and hydrogen peroxide are dispersed within an organic solvent like dichloromethane. uantwerpen.be Within the aqueous core of the micelle, these two compounds react to produce singlet oxygen. The singlet oxygen then diffuses out of the micelle into the surrounding organic phase where it can react with a dissolved organic substrate. uantwerpen.be

This approach offers significant advantages for controlling reaction selectivity. It effectively segregates the singlet oxygen generation machinery from the substrate, which is particularly useful for substrates that might be sensitive to the peroxide precursors. uantwerpen.be By confining the generation of ROS to a specific phase, micellar systems provide a sophisticated method for modulating photoreaction kinetics and preventing undesired side reactions, thereby enhancing the precision of photochemical processes.

Derivatization Reactions for Targeted Functionalization

The sodium sulfinate (RSO₂Na) group is a versatile functional handle that allows this compound to serve as a key building block in organic synthesis. This functionality enables a variety of derivatization reactions for targeted functionalization.

Sulfonylation, Sulfenylation, and Sulfinylation Reactions using Sodium Sulfinates as Reagents

Sodium sulfinates are recognized as multifaceted reagents capable of acting as sulfonylating (RSO₂–), sulfenylating (RS–), and sulfinylating (RSO–) agents depending on the reaction conditions. rsc.org This flexible reactivity allows for the construction of diverse organosulfur compounds through the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. rsc.org

One key application is in sulfenylation reactions to form thiosulfonates. For instance, sodium arylsulfinates can react with N-(organothio)succinimides in the presence of a catalyst like scandium triflate (Sc(OTf)₃) to produce a wide range of symmetrical and unsymmetrical thiosulfonates in high yields. rsc.org The reaction proceeds smoothly and can be accelerated in ionic liquids, which enhance the solubility of the sodium sulfinate salt. rsc.org

| Reaction Type | Reagent Class | Product Class | Typical Conditions |

| Sulfenylation | N-(organothio)succinimides | Thiosulfonates | Sc(OTf)₃ catalyst |

| Sulfonylation | Alkyl/Aryl Halides | Sulfones | Transition metal catalyst or photoredox conditions |

| Sulfinylation | Electrophiles | Sulfoxides | Controlled oxidation |

This table summarizes the general reactivity of the sodium sulfinate group, which is present in this compound, for various derivatization reactions.

N-Sulfonylation of Heterocycles

The sodium sulfinate group is an effective precursor for the synthesis of sulfonamides via N-sulfonylation reactions, particularly with heterocyclic compounds. These reactions are crucial for the synthesis of medicinally important molecules. Sodium arylsulfinates can be coupled with a variety of nitrogen-containing heterocycles. rsc.org

A transition-metal-free approach involves the direct N-sulfonylation of heterocycles like imidazoles, pyrazoles, and triazoles with sodium arylsulfinates. For example, several azoles, including substituted benzoimidazoles and 1,2,4-triazole, couple efficiently with a range of electron-rich and electron-deficient sodium arylsulfinates to yield the corresponding N-sulfonylated heterocycles in high yields. rsc.org Another method facilitates the sulfonylation of five-membered heterocycles through an SNAr (Nucleophilic Aromatic Substitution) mechanism, providing a concise route to functionalized heterocyclic sulfones. nih.gov

| Heterocyclic Core | Reaction Type | Product |

| Imidazole | N-Sulfonylation | N-Sulfonylimidazole |

| Pyrazole | N-Sulfonylation | N-Sulfonylpyrazole |

| Benzotriazole | N-Sulfonylation | N-Sulfonylbenzotriazole |

| 1,2,4-Triazole | N-Sulfonylation | N-Sulfonyl-1,2,4-triazole |

| Thiophene (activated) | C-Sulfonylation (SNAr) | Thienyl Sulfone |

This table illustrates various heterocyclic compounds that can undergo N-sulfonylation or C-sulfonylation using sodium arylsulfinates like this compound as the sulfonylating agent.

Kinetic and Thermodynamic Aspects of Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and elucidating underlying mechanisms.

Reaction Rate Determination and Pathway Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for determining the rate laws of chemical reactions and clarifying their mechanisms under synthetically relevant conditions. wikipedia.org Unlike classical methods that often require a large excess of one reactant, RPKA involves monitoring the concentrations of multiple changing reactants over time. wikipedia.org This is typically achieved using in-situ spectroscopic methods such as NMR or IR.

The core of RPKA involves plotting the instantaneous reaction rate (d[Product]/dt) against the concentration of a reactant. The shape of this plot provides a visual signature of the reaction's kinetic profile. For example, a linear plot of rate vs. [Reactant] indicates a first-order dependence on that reactant. princeton.edu This method is particularly adept at identifying complex phenomena such as catalyst deactivation, product inhibition, or a change in the rate-determining step during the reaction. wikipedia.orgprinceton.edu

For a hypothetical sulfonylation reaction using this compound (ArSO₂Na) and an electrophile (E+), RPKA could be used to determine the reaction order with respect to each component.

| Time (min) | [ArSO₂Na] (M) | [E+] (M) | Rate (M/s) |

| 0 | 0.100 | 0.120 | 1.50E-04 |

| 10 | 0.091 | 0.111 | 1.35E-04 |

| 20 | 0.083 | 0.103 | 1.22E-04 |

| 30 | 0.076 | 0.096 | 1.10E-04 |

| 60 | 0.058 | 0.078 | 0.81E-04 |

This table presents hypothetical data for a reaction involving this compound. Plotting the Rate vs. [ArSO₂Na] would allow for the determination of the reaction order with respect to the sulfinate.

By conducting a series of "same-excess" experiments, where the initial excess of one reactant over another is kept constant while their absolute concentrations are varied, one can effectively distinguish between various kinetic scenarios and build a robust mechanistic model for the transformation. wikipedia.org

Thermodynamic Stability of Intermediates and Products

The plausible reaction mechanism for such transformations often involves a series of intermediates. The relative thermodynamic stabilities of these intermediates dictate the reaction kinetics and the ultimate product formation. While detailed quantitative thermodynamic data for the intermediates of this compound itself are not extensively documented in publicly accessible literature, general principles of organic chemistry allow for a qualitative assessment.